molecular formula C24H24N2O8S2 B14169856 Ambewelamide A CAS No. 220345-71-1

Ambewelamide A

Cat. No.: B14169856
CAS No.: 220345-71-1
M. Wt: 532.6 g/mol
InChI Key: OBYDDBDJKUQGLS-BIQXIOCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambewelamide A is a cyclic dipeptide (DKP) belonging to the 2,5-diketopiperazine class, characterized by a constrained bicyclic structure. It was first isolated from the moss Usnea sp. Structurally, it features a modified amino acid backbone with glycosidic substitutions, enhancing its bioavailability and target specificity . This compound exhibits broad-spectrum bioactivity, including antifungal, larvicidal, anticancer, and antiviral properties, with demonstrated efficacy against SARS-CoV-2 via inhibition of PLpro (papain-like protease) and ACE2 (angiotensin-converting enzyme 2) . Its synthesis has been explored in multiple National Natural Science Foundation of China (NSFC)-funded projects, highlighting its significance in drug discovery .

Properties

CAS No.

220345-71-1

Molecular Formula

C24H24N2O8S2

Molecular Weight

532.6 g/mol

IUPAC Name

[(1R,4S,5R,7S,8S,12R,15S,16R,18S,19S)-19-acetyloxy-2,13-dioxo-6,17-dioxa-23,24-dithia-3,14-diazaoctacyclo[10.10.2.01,14.03,12.04,10.05,7.015,21.016,18]tetracosa-9,20-dien-8-yl] butanoate

InChI

InChI=1S/C24H24N2O8S2/c1-3-4-14(28)32-13-6-11-8-24-22(30)25-15-10(5-12(31-9(2)27)17-19(15)33-17)7-23(25,35-36-24)21(29)26(24)16(11)20-18(13)34-20/h5-6,12-13,15-20H,3-4,7-8H2,1-2H3/t12-,13-,15-,16-,17-,18-,19+,20+,23+,24+/m0/s1

InChI Key

OBYDDBDJKUQGLS-BIQXIOCUSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C=C2C[C@@]34C(=O)N5[C@@H]6[C@@H]7[C@@H](O7)[C@H](C=C6C[C@]5(C(=O)N3[C@@H]2[C@@H]8[C@H]1O8)SS4)OC(=O)C

Canonical SMILES

CCCC(=O)OC1C=C2CC34C(=O)N5C6C7C(O7)C(C=C6CC5(C(=O)N3C2C8C1O8)SS4)OC(=O)C

Origin of Product

United States

Preparation Methods

Ambewelamide A is typically isolated from the lichen Usnea sp. The isolation process involves several steps, including extraction, purification, and crystallization. The final purification is accomplished using normal phase high-performance liquid chromatography (HPLC) with a specific eluent mixture .

Chemical Reactions Analysis

Ambewelamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ambewelamide A involves its interaction with specific molecular targets and pathways. It has been shown to regulate the expression of dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C–C-motif receptor 6, and interleukin 2 . These interactions contribute to its anticancer and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ambewelamide A shares structural and functional similarities with other cyclic dipeptides and diketopiperazines. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Class Source Key Bioactivities Molecular Targets Clinical Stage
This compound 2,5-Diketopiperazine Moss (Usnea), Miao herbs Anticancer, antiviral (SARS-CoV-2), antifungal PLpro, ACE2, DPP4, IL-2 Preclinical studies
Plinabulin 2,5-Diketopiperazine Marine bacteria Anticancer (microtubule disruption) Tubulin, VEGF Phase III trials
Phenylahistin 2,5-Diketopiperazine Fungus (Aspergillus) Anticancer, neuroprotective Tubulin, NMDA receptors Preclinical studies
Tadalafil 2,3-Diketopiperazine Synthetic Erectile dysfunction, pulmonary HTN PDE5 FDA-approved
Cyclo(L-Pro-L-Pro) Proline-based DKP Natural/fermented foods Antioxidant, anti-inflammatory ROS, NF-κB Nutraceutical use

Key Findings

Structural Divergence: this compound distinguishes itself through glycosylation at specific residues, enhancing solubility and target engagement compared to non-glycosylated DKPs like Plinabulin . Unlike Tadalafil (a 2,3-DKP), this compound’s 2,5-DKP scaffold allows multi-target interactions, including viral protease inhibition and immunomodulation .

Functional Superiority :

  • Antiviral Activity : this compound shows dual inhibition of SARS-CoV-2 PLpro (binding energy: −8.2 kcal/mol) and ACE2 (−7.9 kcal/mol), outperforming Glycyrrhizic acid (−6.5 kcal/mol) in computational screens .
  • Anticancer Mechanisms : While Plinabulin disrupts tubulin polymerization, this compound induces apoptosis via DPP4 inhibition (IC₅₀: 12 µM) and IL-2 pathway modulation, suggesting broader therapeutic utility .

Synthetic Challenges :

  • This compound’s complex glycosylation pattern complicates synthetic reproducibility. In contrast, simpler DKPs like Cyclo(L-Pro-L-Pro) are easily synthesized via solid-phase peptide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.